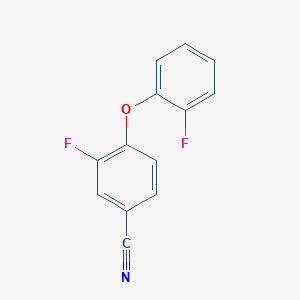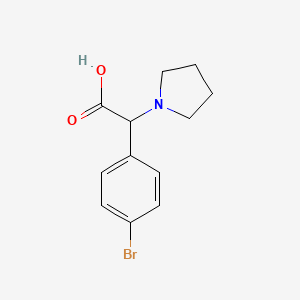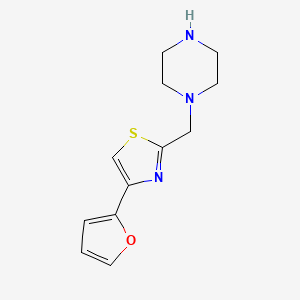
4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole
描述
“4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole” is a complex organic compound that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. Attached to this thiazole ring is a piperazine ring, another type of heterocyclic compound that contains two nitrogen atoms. Finally, there is a furyl group attached to the thiazole ring, which is a type of aromatic ring that contains an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen, sulfur, and oxygen atoms within the rings would likely result in a polar molecule with several potential sites for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, it would likely be soluble in polar solvents due to the presence of polar functional groups. Its melting and boiling points would likely be relatively high due to the presence of multiple rings .科学研究应用
Synthesis and Antibacterial Activity
A study focused on the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, exploring their antibacterial potential against various bacterial strains. These derivatives were found to be effective inhibitors, particularly one derivative showing notable minimum inhibitory concentration (MIC) values against S. Typhi, indicating potential as therapeutic agents due to their antibacterial properties and mild cytotoxicity (Abbasi et al., 2018).
Carcinogenicity Assessment
Research on 2-hydrazinothiazoles with nitrofuryl substituents, including a comparison to 4-(2-furyl)-2-(piperazinylmethyl)-1,3-thiazole, was conducted to assess carcinogenic potential. These compounds were shown to induce carcinomas predominantly in the mammary gland of rats, underscoring the importance of evaluating the carcinogenic risk of thiazole derivatives in scientific research (Cohen et al., 1970).
Synthetic Methodologies
Efforts to develop facile synthetic routes for 4-(2-furyl)-2-substituted thiazoles were described, utilizing [hydroxy(tosyloxy)iodo]benzene for the oxidation of 2-acetylfuran. This approach highlights the chemical versatility and applicability of 4-(2-furyl)-2-(piperazinylmethyl)-1,3-thiazole in synthesizing complex molecules for various scientific investigations (Singh et al., 1998).
Anticonvulsant Properties
The exploration of new 3-[(2-furyl)carbonyl]amino-4-thiazolidinone and 2-[(2-furyl)carbonyl]hydrazono-4-thiazoline derivatives showcased the potential anticonvulsant activity against pentylenetetrazole-induced seizures. This study exemplifies the pharmaceutical research applications of 4-(2-furyl)-2-(piperazinylmethyl)-1,3-thiazole derivatives, demonstrating sensitivity to modifications at specific positions for enhanced activity (Çapan et al., 1996).
Metabolic Studies
Investigations into the reductive metabolism of carcinogenic nitrofurylthiazole derivatives revealed the formation of metabolites that could act as precursors to further reactive compounds. These studies are crucial for understanding the metabolic pathways and potential toxicological profiles of substances related to 4-(2-furyl)-2-(piperazinylmethyl)-1,3-thiazole, aiding in the development of safer and more effective therapeutic agents (Swaminathan et al., 1986).
未来方向
属性
IUPAC Name |
4-(furan-2-yl)-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-11(16-7-1)10-9-17-12(14-10)8-15-5-3-13-4-6-15/h1-2,7,9,13H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJMOAYDTVRJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



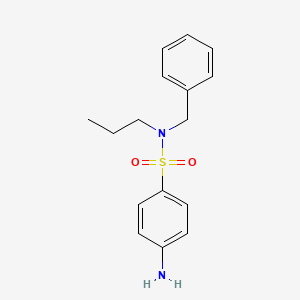
![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)
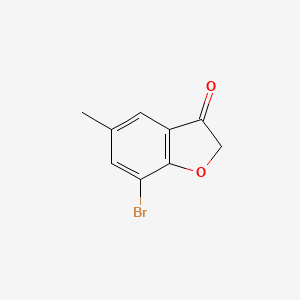
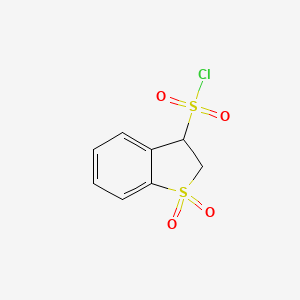
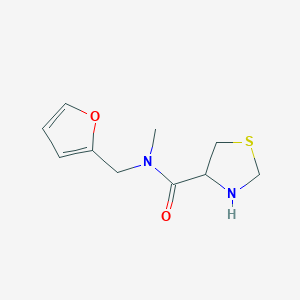
![3-[(3-Amino-4-fluorophenyl)formamido]propanamide](/img/structure/B1438797.png)
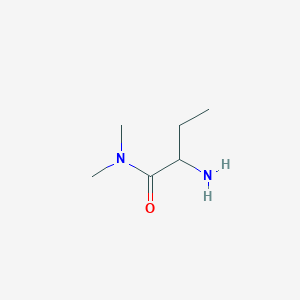
![1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one](/img/structure/B1438800.png)
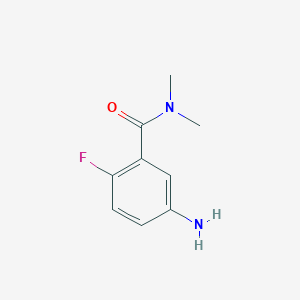
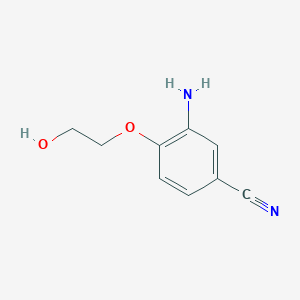
![N-[(4-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438805.png)
